molecular formula C12H7Cl3OS B3301928 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone CAS No. 91353-64-9

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone

Cat. No.: B3301928
CAS No.: 91353-64-9
M. Wt: 305.6 g/mol
InChI Key: JQAISNAJYOZHBB-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C12H7Cl3OS and a molecular weight of 305.61 g/mol . This compound is characterized by the presence of a phenyl group and a trichlorothiophenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone typically involves the reaction of 2,4,5-trichlorothiophene with phenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in an anhydrous environment to facilitate the Friedel-Crafts acylation process. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not widely used as a drug, its derivatives are explored for therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone include other phenyl-substituted thiophenes and chlorinated ethanones. For example:

    2-Phenylthiophene: Lacks the chlorinated positions, making it less reactive in substitution reactions.

    1-(2,4,5-Trichlorophenyl)ethanone: Similar structure but without the thiophene ring, affecting its electronic properties and reactivity.

    2-Phenyl-1-(2,4-dichlorothiophen-3-yl)ethanone: Similar but with fewer chlorine atoms, altering its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAISNAJYOZHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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